molecular formula C17H15N3O4 B11394009 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11394009
M. Wt: 325.32 g/mol
InChI Key: JMGLVCNHNOBFSQ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-7-12(8-10-13)16-17(20-24-19-16)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

JMGLVCNHNOBFSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyphenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. It has demonstrated effectiveness against various cancer types including breast and colon cancer . The mechanism involves inhibition of specific kinases that are crucial for cell proliferation.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests suggest its potential application in treating infections caused by resistant bacterial strains.

Biological Studies

Research indicates that this compound interacts with biological macromolecules:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. This property is particularly relevant in the development of enzyme inhibitors for therapeutic applications.

Material Science

The compound is also utilized in the development of new materials with specific properties:

  • Polymer Development : Its unique chemical structure allows it to serve as a building block for synthesizing polymers with tailored functionalities. This application is crucial for creating advanced materials used in coatings and other industrial products.

Case Studies

Several case studies highlight the diverse applications of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast and colon cancer cell lines through caspase activation
Antimicrobial EfficacyEffective against resistant bacterial strains
Enzyme InteractionActs as an inhibitor for specific kinases
Material DevelopmentUsed as a building block for polymers with enhanced properties

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyphenyl derivatives and contributes to its diverse applications in research and industry.

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}

The synthesis of this compound typically involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazole with 2-phenoxyacetyl chloride or similar acylating agents under controlled conditions to ensure high yield and purity. The synthetic pathways often utilize various organic solvents and reagents to facilitate the reaction.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor activity. For instance, a study highlighted that derivatives of oxadiazoles showed IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups such as methoxy on the phenyl ring enhances this activity by stabilizing the compound's interaction with biological targets .

Compound Cell Line IC50 (µM) Mechanism
This compoundA4311.98 ± 1.22Apoptosis induction
Similar Oxadiazole DerivativeHT291.61 ± 1.92Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Case Studies and Research Findings

  • Anticonvulsant Activity : A case study involving a series of oxadiazole derivatives showed promising anticonvulsant effects in animal models. The presence of the methoxy group was crucial for enhancing bioactivity .
  • α-Amylase Inhibition : Another study focused on the enzyme inhibition properties of similar compounds revealed that this compound exhibited competitive inhibition against α-amylase, suggesting potential applications in managing diabetes .

Q & A

Q. What are the standard synthetic routes for N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,5-oxadiazole (furazan) core. A common approach includes:

  • Step 1 : Condensation of 4-methoxyphenylacetonitrile derivatives with hydroxylamine to form the oxadiazole ring.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the phenoxyacetamide group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate intermediates. Final purity is confirmed via HPLC (>99%) and melting point analysis .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.76–3.86 ppm, aromatic protons at δ 6.96–7.29 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in oxadiazole at ~1.30 Å) and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups) .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial activity assessments include:

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Mitigation strategies include:

  • Reproducibility Checks : Re-synthesize the compound using published protocols (e.g., ’s SnCl2_2-mediated reduction step) to rule out synthetic variability.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete oxadiazole ring closure) .
  • Standardized Assays : Adopt OECD guidelines for cytotoxicity and validate protocols across multiple labs .

Q. What mechanistic studies are feasible to elucidate its potential as an IDO1 inhibitor?

Inspired by structurally related IDO1 inhibitors ( ):

  • Enzyme Kinetics : Measure kynurenine production in HeLa cells using HPLC/MS.
  • Molecular Docking : Model interactions with IDO1’s heme-binding pocket (e.g., AutoDock Vina).
  • Mutagenesis Studies : Test binding affinity with IDO1 mutants (e.g., F226A, R231A) to identify critical residues .

Q. How can the synthesis be optimized for scalability while maintaining yield?

  • Catalyst Screening : Replace SnCl2_2 ( ) with greener catalysts (e.g., Zn/NH4_4Cl) for nitro-group reduction.
  • Flow Chemistry : Implement continuous-flow reactors to improve oxadiazole ring formation (residence time ~30 min at 100°C) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology .

Q. What strategies are effective in structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Replace methoxy with ethoxy or halogen groups to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Swap 1,2,5-oxadiazole with 1,3,4-oxadiazole and compare pharmacokinetic profiles .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) .

Q. How can computational methods predict metabolic stability and toxicity?

  • In Silico ADMET : Use SwissADME or ADMETLab to estimate CYP450 inhibition, hERG liability, and LogP .
  • Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., O-demethylation of the methoxy group) .

Methodological Resources

  • Synthetic Protocols : (SnCl2_2-mediated reduction), (quinazolinone coupling).
  • Structural Tools : (hydrogen bonding analysis), (X-ray refinement).
  • Biological Assays : (cytotoxicity protocols), (IDO1 inhibition).

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